molecular formula C17H20 B14389064 7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene CAS No. 89610-94-6

7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene

Cat. No.: B14389064
CAS No.: 89610-94-6
M. Wt: 224.34 g/mol
InChI Key: IWHDOMOJQAWZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene is an organic compound that belongs to the class of cycloheptatrienes This compound features a seven-membered ring with three double bonds and a tert-butylphenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene can be achieved through several methodsAnother method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by further functionalization to introduce the tert-butylphenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactions or pyrolysis processes, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cycloheptatriene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-tert-Butylphenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its double bonds and functional groups. The compound can participate in various chemical reactions, such as Diels-Alder reactions, due to its conjugated system. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A parent compound with a similar ring structure but without the tert-butylphenyl group.

    Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.

    Heptalene: Composed of two fused cycloheptatriene rings.

Uniqueness

This functional group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

89610-94-6

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

7-(4-tert-butylphenyl)cyclohepta-1,3,5-triene

InChI

InChI=1S/C17H20/c1-17(2,3)16-12-10-15(11-13-16)14-8-6-4-5-7-9-14/h4-14H,1-3H3

InChI Key

IWHDOMOJQAWZDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.